(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride
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Overview
Description
(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to an ethene chain, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of (E)-2-(4-methylphenyl)ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
(E)−2−(4−methylphenyl)ethene+ClSO3H→(E)−2−(4−methylphenyl)ethene−1−sulfonylchloride+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Epoxides and Diols: Formed by the oxidation of the ethene moiety.
Scientific Research Applications
(E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is used in the preparation of sulfonated polymers and resins for applications in ion exchange and catalysis.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
(E)-2-(4-Methylphenyl)ethene-1-sulfonic Acid: The sulfonic acid derivative of the compound.
(E)-2-(4-Methylphenyl)ethene-1-sulfonamide: The sulfonamide derivative formed by the reaction with ammonia or amines.
(E)-2-(4-Methylphenyl)ethene-1-sulfonate Esters: Formed by the reaction with alcohols.
Uniqueness: (E)-2-(4-Methylphenyl)ethene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through nucleophilic substitution reactions. The compound’s ability to undergo a wide range of chemical reactions makes it distinct from its derivatives and other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenyl)ethenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZCTZARTQWKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696475 |
Source
|
Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98821-28-4 |
Source
|
Record name | 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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